4,6-Dibromo-1H-imidazo[4,5-C]pyridine
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Overview
Description
4,6-Dibromo-1H-imidazo[4,5-C]pyridine is a brominated heterocyclic compound belonging to the imidazo[4,5-C]pyridine family. This compound features a fused imidazole and pyridine ring system, which is substituted with bromine atoms at the 4th and 6th positions. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-1H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4,6-dibromopyridine with an appropriate imidazole derivative in the presence of a strong base, such as potassium tert-butoxide, under high-temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced synthetic techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-1H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to replace bromine atoms with hydrogen or other substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound-5-oxide.
Reduction: Formation of this compound derivatives with reduced bromine content.
Substitution: Formation of various substituted imidazo[4,5-C]pyridine derivatives.
Scientific Research Applications
4,6-Dibromo-1H-imidazo[4,5-C]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 4,6-Dibromo-1H-imidazo[4,5-C]pyridine exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and gene expression regulation.
Comparison with Similar Compounds
4,6-Dibromo-1H-imidazo[4,5-C]pyridine is structurally similar to other imidazo[4,5-C]pyridine derivatives, but its unique substitution pattern with bromine atoms sets it apart. Some similar compounds include:
4,6-Dichloro-1H-imidazo[4,5-C]pyridine
4,6-Dimethyl-1H-imidazo[4,5-C]pyridine
4,6-Diiodo-1H-imidazo[4,5-C]pyridine
These compounds share the imidazo[4,5-C]pyridine core but differ in the nature of their substituents, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H3Br2N3 |
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Molecular Weight |
276.92 g/mol |
IUPAC Name |
4,6-dibromo-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10) |
InChI Key |
KAHFPGOHSUPDKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(N=C1Br)Br)N=CN2 |
Origin of Product |
United States |
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